5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both thiophene and thiadiazole rings.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine typically involves the condensation of appropriate thiophene and thiadiazole precursors. One common method involves the reaction of 5-aminothiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The reaction conditions often include heating the mixture in a solvent such as ethanol or acetic acid.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.
Major Products
The major products of these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-methylthiophene share structural similarities.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole are structurally related.
Uniqueness
5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine is unique due to the combination of thiophene and thiadiazole rings in its structure, which imparts a distinct set of chemical and biological properties. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-[3-(5-aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S2/c10-7-5-4-6(14-7)2-1-3-8-12-13-9(11)15-8/h4-5H,1-3,10H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGUDWGMSHYYLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)N)CCCC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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